2-[5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole
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Overview
Description
2-[5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole is a complex heterocyclic compound that incorporates multiple functional groups, including a methoxyphenyl group, a thiophene ring, a dihydropyrazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole typically involves multi-step reactions. One common synthetic route starts with the preparation of the dihydropyrazole intermediate, which is then reacted with a thiazole derivative. The reaction conditions often include the use of catalysts such as vitamin B1 and solvents like ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the dihydropyrazole ring, converting it to a fully saturated pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the dihydropyrazole ring can produce fully saturated pyrazole derivatives.
Scientific Research Applications
2-[5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound’s heterocyclic structure makes it useful in the development of organic semiconductors and conductive polymers.
Biological Research: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 2-[5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: Known for their fluorescence properties and applications in material science.
Uniqueness
2-[5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry, material science, and biological research.
Properties
Molecular Formula |
C18H17N3OS2 |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C18H17N3OS2/c1-12-11-24-18(19-12)21-16(13-5-3-6-14(9-13)22-2)10-15(20-21)17-7-4-8-23-17/h3-9,11,16H,10H2,1-2H3 |
InChI Key |
CQMQSKXUHSBAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C(CC(=N2)C3=CC=CS3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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